molecular formula C17H19NO3 B2936975 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone CAS No. 95886-06-9

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Cat. No. B2936975
CAS RN: 95886-06-9
M. Wt: 285.343
InChI Key: WYJDYAUWPBPGPZ-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone” is an organic compound containing methoxyanilino and methoxyphenyl groups. These groups are commonly found in a variety of organic compounds, including pharmaceuticals, dyes, and polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of the methoxyanilino and methoxyphenyl groups. These include the aromatic rings of the aniline and phenyl groups, and the methoxy groups attached to these rings .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the methoxyanilino and methoxyphenyl groups. These groups can participate in a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the methoxyanilino and methoxyphenyl groups. These groups can affect properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Applications

The compound's relevance in synthetic chemistry is highlighted by its involvement in the synthesis of various derivatives and analogs. Research indicates its utility in creating complex molecular structures, demonstrating the compound's versatility in synthetic organic chemistry.

  • Chemical Transformations and Reactivity : The α-Chlorination of Aryl Ketones using Manganese(III) Acetate in the presence of Chloride Ion has been studied, indicating the reactivity of similar compounds towards halogenation reactions (Tsuruta et al., 1985). This process underscores the potential for halogenated derivatives of "3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone" in chemical synthesis.

  • Synthesis of Liquid Crystalline Polyacetylenes : A study on the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails provides insights into the development of materials with novel mesomorphic properties. This research could hint at the potential for derivatives of "3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone" in the creation of new liquid crystalline materials (Kong & Tang, 1998).

  • Role in Polymer Chemistry : The exploration of phloretic acid as an alternative to the phenolation of aliphatic hydroxyls for the elaboration of polybenzoxazine showcases the compound's significance in enhancing the reactivity of molecules toward benzoxazine ring formation. This could suggest the application of "3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone" in polymer chemistry for the development of bio-based polymers with desirable thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).

Chemical Interactions and Properties

  • Intermolecular Interactions : Studies on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveal the importance of N⋯π and O⋯π interactions in the molecular structure, suggesting the potential for "3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone" to engage in similar non-covalent interactions. This insight is crucial for understanding the compound's behavior in solid-state chemistry and material science (Zhang, Wu, & Zhang, 2011).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone” would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling organic compounds should be followed .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. It could potentially be studied for applications in areas such as pharmaceuticals, dyes, or polymers, where methoxyanilino and methoxyphenyl groups are commonly used .

properties

IUPAC Name

3-(4-methoxyanilino)-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-20-15-7-3-13(4-8-15)17(19)11-12-18-14-5-9-16(21-2)10-6-14/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJDYAUWPBPGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

CAS RN

95886-06-9
Record name 3-(4-METHOXYANILINO)-1-(4-METHOXYPHENYL)-1-PROPANONE
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